molecular formula C8H6BrNO B1521028 3-Bromo-2-methoxybenzonitrile CAS No. 874472-98-7

3-Bromo-2-methoxybenzonitrile

Cat. No. B1521028
CAS RN: 874472-98-7
M. Wt: 212.04 g/mol
InChI Key: ONHVKHDUTPBVBT-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzonitrile is a chemical compound used in the preparation of a class of bifunctional and nitrogenous heterocyclic compounds . These compounds have a basic structural unit that contains a nitrogen atom in a seven-membered heterocycle . They are known for their unique physiological and pharmacological activities .


Synthesis Analysis

The synthesis of 3-Bromo-2-methoxybenzonitrile involves several steps. Under nitrogen protection, 1.0mmol of methoxybenzyl alcohol, 1.5mmol of 2-bromo-3-methoxybenzonitrile, 0.06mmol of RuH2 (PPh3)4, 0.1mmol of palladium acetate, 0.15mmol of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, 2.0mmol of potassium tert-butoxide, and 5ml of dioxane are added to a 10 ml Schlenk tube . The reaction tube is purged with nitrogen three times, then heated to 110°C under magnetic stirring and refluxed for 20 hours .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxybenzonitrile is represented by the empirical formula C8H6BrNO . It has a molecular weight of 212.04 .


Chemical Reactions Analysis

3-Bromo-2-methoxybenzonitrile can be used to prepare a class of bifunctional and nitrogenous heterocyclic compounds . These compounds belong to the class of nitrogenous heterocycles, the basic structural unit of which is a seven-membered heterocycle containing a nitrogen atom .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxybenzonitrile is a solid substance with a melting point of 75-80°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-methoxybenzonitrile: is a valuable building block in organic synthesis. It is particularly useful in the preparation of various biphenyl structures , which are common frameworks in many organic compounds, including pharmaceuticals and OLEDs . The bromine atom in this compound is reactive and can undergo further transformations, such as Suzuki coupling, which is a pivotal reaction in forming carbon-carbon bonds .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-methoxybenzonitrile serves as an intermediate in the synthesis of complex molecules. It is used to create compounds with potential therapeutic effects, such as biphenyl azepine-ketone derivatives . These compounds have garnered attention due to their unique physiological and pharmacological activities .

Material Science

The compound finds applications in material science, particularly in the development of new organic pigments. These pigments can be evaluated for their effectiveness as the active medium in solid-state dye lasers, which are used in various technological applications .

Analytical Chemistry

In analytical chemistry, 3-Bromo-2-methoxybenzonitrile can be used as a standard or reference compound. Its distinct chemical structure allows it to be identified and quantified in mixtures using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography) .

Biochemistry

This compound is instrumental in biochemistry for the synthesis of heterocyclic compounds . These structures are part of many biomolecules and can be used to study biological processes or as part of bioactive compounds in drug discovery efforts .

Environmental Applications

While direct environmental applications of 3-Bromo-2-methoxybenzonitrile are not extensively documented, its role as an intermediate in the synthesis of various organic compounds suggests that it could be used in the development of environmentally friendly materials or chemicals that contribute to sustainable practices .

Safety And Hazards

3-Bromo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Personal protective equipment and face protection should be worn when handling this chemical . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-bromo-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHVKHDUTPBVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677812
Record name 3-Bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxybenzonitrile

CAS RN

874472-98-7
Record name 3-Bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874472-98-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 3-Bromo-2-methoxybenzonitrile can be obtained from the density functional theory calculations?

A1: Density functional theory (DFT) calculations can provide a wealth of information about the structure of 3-Bromo-2-methoxybenzonitrile. The paper likely discusses computationally derived data on:

  • Bond lengths and angles: DFT can accurately predict the distances between atoms and the angles they form within the molecule. []
  • Dipole moment: This property describes the molecule's polarity, which influences its interactions with other molecules. []
  • Electron density distribution: Understanding where electrons are concentrated in the molecule helps predict its reactivity and potential interaction sites. []
  • Vibrational frequencies: DFT calculations can simulate the molecule's vibrations, aiding in the interpretation of experimental spectroscopic data. []

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